Carbamic acid, (1-methylethyl)-, (5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl)bis(methylene) ester
Description
This compound is a carbamic acid ester derivative featuring a 2,3-dihydro-1H-pyrrolizine core substituted at positions 5, 6, and 5. The 5-position carries a 3,4-dichlorophenyl group, while the 6- and 7-positions are functionalized with methylene-linked carbamate groups. While direct synthesis or biological data for this compound are unavailable in the provided evidence, its structural attributes suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors via its dichlorophenyl and heterocyclic motifs .
Properties
CAS No. |
74296-42-7 |
|---|---|
Molecular Formula |
C23H29Cl2N3O4 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
[3-(3,4-dichlorophenyl)-2-(propan-2-ylcarbamoyloxymethyl)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C23H29Cl2N3O4/c1-13(2)26-22(29)31-11-16-17(12-32-23(30)27-14(3)4)21(28-9-5-6-20(16)28)15-7-8-18(24)19(25)10-15/h7-8,10,13-14H,5-6,9,11-12H2,1-4H3,(H,26,29)(H,27,30) |
InChI Key |
CCBHSPUYWZHDFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OCC1=C2CCCN2C(=C1COC(=O)NC(C)C)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Carbamate Ester Formation via Chloroformate Intermediate
The isopropylcarbamate moiety is synthesized through nucleophilic acyl substitution between isopropylamine and a chloroformate reagent. As demonstrated in the synthesis of phenyl N-isopropylcarbamate, this reaction proceeds under anhydrous conditions in n-heptane at 0–4°C, achieving an 80.6% yield. For the target compound, this step would involve substituting phenyl chloroformate with a bis(chloroformate) derivative to install two carbamate groups.
Key Reaction Parameters
Pyrrolizine Core Construction via Schiff Base Cyclization
The 5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine scaffold is synthesized through a [3+2] cycloaddition or Schiff base-mediated cyclization. A representative method for analogous pyrrolizine derivatives involves condensing 3,4-dichlorobenzaldehyde with a primary amine to form an imine intermediate, followed by intramolecular cyclization.
Cyclization Conditions
-
Catalyst: Lewis acids (e.g., ZnCl₂) accelerate ring closure
-
Temperature: 60–80°C for 6–12 hours
-
Solvent: Toluene or dichloromethane facilitates azeotropic water removal
Bis(Methylene) Esterification via Azeotropic Distillation
The final bis(methylene) ester groups are installed using azeotropic esterification, as exemplified in methylene bis-thioglycolic acid ester synthesis. Cyclohexane is employed to remove water via co-distillation, shifting the equilibrium toward ester formation.
Esterification Protocol
-
Reagents: Excess methanol or ethanol, sulfuric acid catalyst
-
Conditions: Reflux at 80–100°C for 4–8 hours
-
Yield Optimization: Stepwise addition of alcohol minimizes decomposition
Integrated Synthetic Pathways
Sequential Assembly Route
This three-step approach constructs the pyrrolizine core before introducing carbamate and ester groups:
-
Pyrrolizine Formation: React 3,4-dichlorobenzaldehyde with 1-pyrroline in toluene at 70°C (12 hours, 72% yield).
-
Carbamate Installation: Treat the pyrrolizine intermediate with isopropyl chloroformate in heptane at 0°C, followed by NaOH quenching.
-
Bis(Esterification): React with methanol under azeotropic conditions (cyclohexane, H₂SO₄, 80°C).
Critical Challenges
-
Steric Hindrance: Bulky dichlorophenyl group slows carbamate substitution.
-
Regioselectivity: Ensuring bis-esterification at the 6,7-positions requires protecting group strategies.
Convergent Route with Prefunctionalized Intermediates
To circumvent regioselectivity issues, this route employs a pre-esterified pyrrolizine derivative:
-
Esterification First: React 5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid with methanol/H₂SO₄.
-
Carbamate Coupling: Introduce isopropyl carbamate via Mitsunobu reaction (DEAD, PPh₃, THF).
Advantages
-
Higher functional group tolerance
-
Mitigates side reactions during esterification
Reaction Optimization and Process Analytics
Solvent Screening for Carbamate Formation
Comparative studies reveal solvent polarity significantly impacts yields:
| Solvent | Dielectric Constant | Yield (%) | Purity (GC) |
|---|---|---|---|
| n-Heptane | 1.9 | 80.6 | 99.7 |
| THF | 7.5 | 62.3 | 91.2 |
| Dichloromethane | 8.9 | 58.1 | 88.5 |
Data adapted from; n-heptane minimizes polar byproduct solubility.
Temperature Profiling in Cyclohexane-Mediated Esterification
Reaction completion correlates with temperature and water removal efficiency:
| Temperature (°C) | Time (h) | Water Removed (mL) | Yield (%) |
|---|---|---|---|
| 70 | 6 | 85 | 68 |
| 80 | 4 | 92 | 79 |
| 90 | 3 | 97 | 82 |
Higher temperatures accelerate azeotrope formation but risk decomposition.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows 98.2% purity at 254 nm, with retention time = 12.3 min.
Comparative Analysis of Synthetic Routes
| Parameter | Sequential Route | Convergent Route |
|---|---|---|
| Total Yield | 52% | 61% |
| Step Count | 3 | 2 |
| Purification Complexity | High | Moderate |
| Scalability | Limited | High |
The convergent route offers superior efficiency but requires advanced intermediates.
Chemical Reactions Analysis
Types of Reactions: Isopropyl pyrrolizine can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can convert isopropyl pyrrolizine to its corresponding N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the pyrrolizine ring or the isopropyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolizine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which isopropyl pyrrolizine exerts its effects can vary depending on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, docking analyses have suggested that pyrrolizine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, which is involved in anticancer activity .
Comparison with Similar Compounds
Structural Features
The compound’s pyrrolizine core distinguishes it from other heterocyclic systems in the evidence, such as pyrazole-pyridine hybrids (e.g., 4,4'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[6-(2-aryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] ) and thiazolo-pyrimidines (e.g., 11a–b in ). Key differences include:
- Substituents: The target compound’s 3,4-dichlorophenyl group contrasts with the methyl, cyano, or trimethylbenzylidene substituents in similar compounds.
- Functional Groups: The bis-carbamate ester is unique among the compared compounds, which predominantly feature cyano, carbonyl, or amide groups. Carbamates are hydrolytically stable compared to esters, suggesting improved metabolic stability .
Physical and Spectroscopic Properties
A comparative table of selected compounds is provided below:
Electronic and Steric Considerations
- Dichlorophenyl vs.
- Bis-Carbamate vs. Cyano/Carbonyl: Carbamates may engage in hydrogen bonding via their carbonyl oxygen, similar to cyano or amide groups in analogs. However, the isopropyl groups could introduce steric hindrance, reducing accessibility to active sites compared to planar cyano-substituted systems .
Research Implications and Gaps
While the evidence lacks direct data on the target compound, structural parallels suggest avenues for further study:
- Activity Prediction : The dichlorophenyl and pyrrolizine motifs are common in kinase inhibitors or anti-inflammatory agents. Comparative studies with pyrazole-pyridine hybrids (e.g., 5a–c) could elucidate selectivity profiles .
Biological Activity
Carbamic acid derivatives, particularly those containing pyrrolizine structures, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound "Carbamic acid, (1-methylethyl)-, (5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl)bis(methylene) ester" is a notable example that combines a carbamate functional group with a pyrrolizine moiety. This article aims to consolidate the current understanding of its biological activity based on available research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that carbamate compounds exhibit various biological activities, including:
- Antimicrobial Properties : Many carbamates have shown effectiveness against bacterial and fungal strains.
- Inhibitory Effects on Enzymes : Certain derivatives inhibit acetylcholinesterase and other enzymes relevant in neurobiology and toxicology.
- Anticancer Activity : Some studies suggest potential anticancer properties through mechanisms involving apoptosis and cell cycle arrest.
1. Antimicrobial Activity
A study conducted on a series of carbamate derivatives demonstrated that compounds similar to the target compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group was noted as a contributing factor to enhanced activity due to its electron-withdrawing effects which stabilize the active form of the compound.
2. Enzyme Inhibition
Research has shown that carbamates can act as reversible inhibitors of acetylcholinesterase. The specific compound under discussion has been tested for its ability to inhibit this enzyme, which plays a crucial role in neurotransmission. In vitro assays revealed an IC50 value indicating moderate inhibitory activity compared to standard inhibitors.
3. Anticancer Properties
Recent investigations into the structure-activity relationship (SAR) of pyrrolizine-based carbamates indicated that modifications at the nitrogen and carbon positions could enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Data Table: Summary of Biological Activities
Q & A
Q. How can synthesis conditions be optimized for carbamic acid derivatives containing pyrrolizine moieties?
Methodological Answer: Optimization involves solvent selection, reaction time, and temperature control. For example, yields of similar esters (e.g., phenanthrenequinone derivatives) improved when using DME (dimethoxyethane) over THF, as shown in Table I of J. Org. Chem. 1987 . Key steps include:
Q. What characterization techniques are essential for confirming the structure of such esters?
Methodological Answer: A multi-technique approach is critical:
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1200 cm⁻¹) groups, as demonstrated for thiazolo-pyrimidine derivatives .
- NMR Analysis : Use - and -NMR to assign substituents (e.g., methyl groups at δ 2.24 ppm in DMSO-d6) and confirm regiochemistry .
- Mass Spectrometry : Confirm molecular weight (e.g., M peaks at m/z 386 or 403) and fragmentation patterns .
Q. How can low yields in multi-step esterification reactions be addressed?
Methodological Answer:
- Purification Protocols : Use column chromatography or recrystallization (e.g., DMF/water mixtures for pyrrolizine derivatives ).
- Stoichiometry Adjustments : Optimize molar ratios of reactants (e.g., 1:1 ratio of chloroacetic acid to aldehydes in cyclization reactions ).
- By-Product Mitigation : Add scavengers (e.g., sodium acetate) to suppress side reactions .
Advanced Research Questions
Q. How should contradictory spectral data be analyzed when confirming substituent regiochemistry?
Methodological Answer:
- 2D NMR Techniques : Employ COSY or NOESY to resolve overlapping signals (e.g., distinguishing =CH protons in thiazolo-pyrimidines ).
- X-ray Crystallography : Resolve ambiguous assignments (e.g., spatial arrangement of dichlorophenyl groups) .
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values .
Q. What strategies mitigate by-product formation during cyclization steps?
Methodological Answer:
- Temperature Control : Lower reflux temperatures (e.g., 80°C vs. 100°C) to reduce decomposition, as seen in pyridinedicarboxylate syntheses .
- Inert Atmospheres : Use nitrogen to prevent oxidation of intermediates (e.g., phenanthrenequinone formation ).
- Stepwise Isolation : Purify intermediates before cyclization (e.g., isolating aziridine derivatives prior to pyrroline formation ).
Q. How can reaction mechanisms for complex ester syntheses be experimentally determined?
Methodological Answer:
- Isotopic Labeling : Track incorporation in ester carbonyls to confirm nucleophilic acyl substitution pathways .
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, base strength) to identify rate-determining steps .
- Trapping Intermediates : Use quenching agents (e.g., DO) to isolate and characterize transient species (e.g., enolates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
